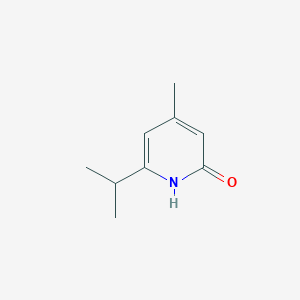
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a characteristic odor and a melting point of -30°C. The compound is soluble in water, alcohol, and ether and is used in organic synthesis, as a reagent in organic synthesis, and as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is not fully understood. It is believed to act as a Lewis acid, which can form a complex with a nucleophile and facilitate the formation of a new bond. This complex can then act as an intermediate in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) are not well understood. Studies have suggested that the compound may interact with certain enzymes and proteins, leading to changes in their activity. It has also been suggested that the compound may act as an inhibitor of certain cellular processes, such as cell proliferation and apoptosis.
Advantages and Limitations of Lab Experiments
The advantages of using 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) in laboratory experiments include its stability, low reactivity, and its ability to act as a Lewis acid. These properties make it an ideal reagent for the synthesis of organic compounds. The main limitation of using this compound in experiments is its high cost, as it is relatively expensive compared to other compounds.
Orientations Futures
The potential future directions for the use of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) include its use in the development of new pharmaceuticals, agrochemicals, and other industrial chemicals. It could also be used in the synthesis of fluorescent probes, fluorescent dyes, and other materials for medical and industrial applications. In addition, it could be used in the synthesis of polymers and in the development of new materials for medical and industrial applications.
Méthodes De Synthèse
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is achieved through the reaction of 4-methoxybenzaldehyde with 3-fluoro-4-methoxybenzyl bromide in the presence of sodium hydroxide as a catalyst. The reaction is carried out in an aqueous medium at a temperature of 80°C for 4 hours. The product is then purified by distillation and crystallization to yield the desired compound.
Applications De Recherche Scientifique
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is widely used in scientific research due to its unique properties. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of polymers and in the synthesis of materials for medical and industrial applications. In addition, it is used in the synthesis of fluorescent probes and in the synthesis of fluorescent dyes.
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKFUBAWDOUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649083 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1098984-27-0 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)
![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)



![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)




